molecular formula C16H11F3O3 B1328070 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone CAS No. 898760-82-2

4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone

Cat. No. B1328070
CAS RN: 898760-82-2
M. Wt: 308.25 g/mol
InChI Key: MGFAKKRCJUJNQC-UHFFFAOYSA-N
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Description

The compound “4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone” likely contains a 1,3-dioxolane group, which is a type of acetal and a protective group used in organic synthesis . The trifluorobenzophenone part suggests the presence of a benzophenone backbone with three fluorine atoms attached, which could impart unique properties to the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide have been synthesized using glucose as an eco-friendly reductant . Another compound, 4-(1,3-dioxolan-2-yl)piperidine, was synthesized via de-protection of tetra acetal-substituted phthalocyanines in an acetic acid/FeCl3 system .

Scientific Research Applications

X-ray Diffraction and Quantum-Chemical Studies

X-ray diffraction and quantum-chemical calculations have been utilized to study the molecular structure of compounds containing 1,3-dioxolan-2-yl groups, such as 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. These studies help in understanding the reactivity and properties of such compounds (Korlyukov et al., 2003).

Synthesis and Transformation of Dioxolanes

Dioxolanes, like 4-hydroxymethyl-4-methyl-1,3-dioxolanes, are synthesized from compounds such as 5-methyl-4H-1,3-dioxins. These transformations involve oxidation and rearrangement processes, demonstrating the versatility of dioxolanes in chemical synthesis (Flock et al., 2005).

Gold-Catalyzed Cycloaddition

Innovative methods like gold(I)-catalyzed [2+2+1] cycloaddition have been developed to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes. This method involves acyloxy migration, cyclopropenation, and cycloreversion, highlighting the potential of dioxolanes in complex chemical reactions (Rao & Chan, 2014).

Bioactivity Studies

Studies on bioactivity, such as the examination of new benzenesulfonamides containing 1,3-dioxolan-2-yl groups, have been conducted. These studies focus on cytotoxicity and inhibition properties, indicating the relevance of dioxolanes in medicinal chemistry (Gul et al., 2016).

Isolation from Marine-Derived Fungi

Compounds like 4′-(4,5-dimethyl-1,3-dioxolan-2-yl)methyl-phenol have been isolated from marine-derived fungi, illustrating the natural occurrence and potential biological significance of dioxolane derivatives (Lu et al., 2012).

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-1-3-10(4-2-9)16-21-5-6-22-16/h1-4,7-8,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFAKKRCJUJNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645140
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone

CAS RN

898760-82-2
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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